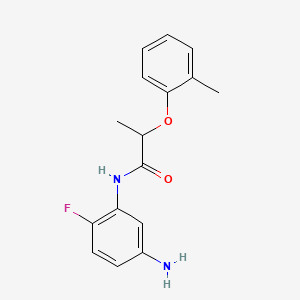

N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide is a useful research compound. Its molecular formula is C16H17FN2O2 and its molecular weight is 288.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide, with the CAS number 954568-89-9, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₆H₁₇FN₂O₂

- Molecular Weight : 288.32 g/mol

- Structure : The compound features an amino group, a fluorine atom, and a phenoxy moiety, which contribute to its biological properties.

Anticancer Properties

Recent studies have focused on the anticancer potential of this compound. It has shown significant activity against various cancer cell lines:

- Cell Proliferation Inhibition : The compound has been evaluated for its ability to inhibit the proliferation of L1210 mouse leukemia cells. Results indicate that it exhibits potent inhibition with IC50 values in the nanomolar range .

- Mechanism of Action : The mechanism appears to involve the intracellular release of active metabolites that interfere with nucleic acid synthesis. This suggests that the compound may act similarly to established chemotherapeutic agents by disrupting cellular replication processes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Key findings include:

- Fluorine Substitution : The presence of the fluorine atom at position 5 on the phenyl ring enhances biological activity, likely due to increased lipophilicity and improved binding affinity to target proteins .

- Phenoxy Group Contribution : The 2-methylphenoxy group is essential for maintaining the compound's activity, potentially influencing its interaction with cellular targets .

Study 1: Antitumor Activity

In a controlled study involving human cancer cell lines, this compound was tested against various types of tumors. The results showed:

| Cell Line | IC50 (µM) |

|---|---|

| HCT-15 (Colon) | 1.61 |

| A431 (Skin) | 1.98 |

| U251 (Glioblastoma) | <10 |

The compound exhibited selective cytotoxicity, indicating its potential as a targeted therapy in oncology .

Study 2: Mechanistic Insights

A mechanistic study utilized NMR spectroscopy to elucidate how this compound is metabolized within cells. It was found that:

科学的研究の応用

Pharmaceutical Development

5,6-Difluoroindoline serves as a crucial building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders. Its fluorinated structure enhances the biological activity and selectivity of drug candidates.

Key Findings:

- Glycogen Synthase Kinase-3 Inhibition : Research indicates that derivatives of 5,6-difluoroindoline exhibit significant inhibitory activity against glycogen synthase kinase-3 (GSK-3), a target for treating mood disorders and neurodegenerative diseases. For example, a specific derivative demonstrated an IC50 value of 36 nM, indicating potent activity against GSK-3β .

Material Science

The unique electronic properties of 5,6-difluoroindoline make it valuable in the development of organic semiconductors. These properties enhance the performance of electronic devices such as organic light-emitting diodes (OLEDs) and solar cells.

Applications:

- Organic Electronics : The compound is utilized in formulating materials that improve charge transport and stability in organic electronic devices .

Agricultural Chemistry

In agricultural applications, 5,6-difluoroindoline is incorporated into the formulation of agrochemicals. It contributes to the development of environmentally friendly pesticides and herbicides.

Advantages:

- Eco-Friendly Solutions : The use of this compound in agrochemicals aims to reduce environmental impact while maintaining efficacy against pests .

Biochemical Research

Researchers utilize 5,6-difluoroindoline to study enzyme interactions and metabolic pathways, providing insights into biological processes and disease mechanisms.

Case Studies:

- Enzyme Interactions : Studies have shown that this compound can influence enzyme activity in metabolic pathways, aiding in the understanding of various diseases .

Imaging Technologies

The fluorescence properties of 5,6-difluoroindoline make it suitable for use as fluorescent probes in imaging applications. This capability allows for visualization of cellular processes in live cells.

Applications:

- Cellular Imaging : Its fluorescent characteristics enable researchers to track cellular activities and interactions in real-time .

Data Table: Summary of Applications

特性

IUPAC Name |

N-(5-amino-2-fluorophenyl)-2-(2-methylphenoxy)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O2/c1-10-5-3-4-6-15(10)21-11(2)16(20)19-14-9-12(18)7-8-13(14)17/h3-9,11H,18H2,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPFYGHAMOKQDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(C)C(=O)NC2=C(C=CC(=C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。